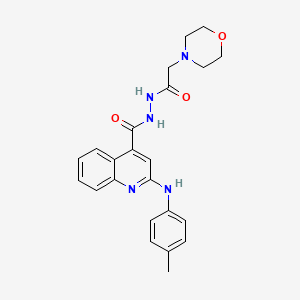

4-Quinolinecarboxylic acid, 2-((4-methylphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide

Description

This compound features a quinoline core substituted at position 4 with a carboxylic acid group, at position 2 with a (4-methylphenyl)amino moiety, and a hydrazide linker functionalized with a 4-morpholinylacetyl group. Its structure integrates key pharmacophoric elements:

Properties

CAS No. |

134721-81-6 |

|---|---|

Molecular Formula |

C23H25N5O3 |

Molecular Weight |

419.5 g/mol |

IUPAC Name |

2-(4-methylanilino)-N'-(2-morpholin-4-ylacetyl)quinoline-4-carbohydrazide |

InChI |

InChI=1S/C23H25N5O3/c1-16-6-8-17(9-7-16)24-21-14-19(18-4-2-3-5-20(18)25-21)23(30)27-26-22(29)15-28-10-12-31-13-11-28/h2-9,14H,10-13,15H2,1H3,(H,24,25)(H,26,29)(H,27,30) |

InChI Key |

KQPLCJVECTXZSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)CN4CCOCC4 |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of Quinoline Backbone

The synthesis begins with the preparation of the quinoline backbone. This is typically achieved through cyclization reactions involving aniline derivatives and carboxylic acids under acidic or basic conditions. The quinoline structure is essential for the compound's biological activity.

Step 2: Introduction of the Amino Group

The amino group is introduced by reacting the quinoline backbone with a substituted aniline derivative (e.g., 4-methylphenylamine). This step often involves nucleophilic substitution or condensation reactions to form the desired amine-functionalized quinoline.

Step 3: Acylation Reaction

The morpholinylacetyl group is added via acylation. This process typically involves reacting morpholine with acetic anhydride or acetyl chloride to form the morpholinylacetyl functional group. Controlled reaction conditions such as temperature and pH are crucial to ensure high yield and purity.

Step 4: Hydrazide Formation

The final step involves the introduction of the hydrazide functional group (-NH-NH2). This is achieved by reacting hydrazine derivatives with the acylated quinoline compound. The reaction is monitored using techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation.

Reaction Conditions

| Reaction Step | Reagents | Conditions | Monitoring Techniques |

|---|---|---|---|

| Formation of Quinoline | Aniline + Carboxylic Acid | Acidic/Basic Cyclization | IR Spectroscopy |

| Amino Group Introduction | Quinoline + 4-Methylphenylamine | Condensation at Elevated Temp | TLC |

| Acylation | Morpholine + Acetyl Chloride | Controlled pH and Temperature | NMR Spectroscopy |

| Hydrazide Formation | Hydrazine Derivative + Acylated Quinoline | Room Temperature Condensation | TLC, NMR |

Key Notes on Preparation

-

- Thin-layer chromatography (TLC) is used to track reaction progress.

- Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity.

- Infrared (IR) spectroscopy identifies functional group transformations.

-

- Crystallization or recrystallization methods are employed to purify intermediates.

- High-performance liquid chromatography (HPLC) may be used for final product purification.

-

- Reaction conditions such as temperature, solvent choice, and pH are optimized to maximize yield.

- Use of catalysts may accelerate certain steps, such as cyclization.

Challenges in Synthesis

Complexity of Multi-Step Reactions :

Each step requires precise control to avoid side reactions and degradation.Functional Group Compatibility :

Ensuring compatibility between reactive groups in intermediate stages is critical for successful synthesis.Purity Standards : Achieving high purity levels demands advanced analytical techniques like HPLC and NMR.

Chemical Reactions Analysis

Types of Reactions

4-Quinolinecarboxylic acid, 2-((4-methylphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinoline derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives of quinoline-4-carboxylic acid. A series of synthesized compounds based on this scaffold were evaluated against various bacterial strains. Notably:

- Compound Efficacy : Certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. For instance, one derivative demonstrated an effective minimum inhibitory concentration (MIC) against E. coli at lower concentrations due to its enhanced lipophilicity, which facilitates better membrane penetration .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5a | E. coli | 25 |

| 5b | MRSA | 50 |

| 5c | S. aureus | 10 |

Antimalarial Activity

The antimalarial potential of quinoline derivatives has been extensively studied. The compound under review has shown promising results in inhibiting Plasmodium falciparum, the causative agent of malaria:

- Mechanism of Action : It operates through a novel mechanism by inhibiting translation elongation factor 2 in the parasite, leading to reduced viability .

- In Vivo Efficacy : In preclinical models, certain derivatives demonstrated oral efficacy with effective doses below 1 mg/kg when administered over several days .

| Compound | EC50 (nM) | Efficacy (ED90 mg/kg) |

|---|---|---|

| DDD107498 | 120 | <1 |

Pharmacokinetic Properties

The pharmacokinetic profile of these compounds is critical for their development as therapeutic agents:

- Stability : Many derivatives exhibit improved stability and bioavailability compared to traditional quinoline-based drugs.

- Lipophilicity : Enhanced lipophilicity correlates with increased antibacterial and antimalarial activity, making these compounds suitable candidates for further development .

Case Studies

Several case studies have been conducted focusing on the synthesis and evaluation of quinoline derivatives:

-

Synthesis of Antibacterial Derivatives :

Researchers synthesized a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives and evaluated their antibacterial activities. Modifications to the amino substituents significantly increased binding affinity to bacterial enzymes, enhancing their effectiveness . -

Antimalarial Drug Development :

A phenotypic screening approach identified several quinoline derivatives with potent activity against malaria parasites. Subsequent optimization led to candidates that demonstrated favorable pharmacokinetic properties and high efficacy in animal models .

Mechanism of Action

The mechanism of action of 4-Quinolinecarboxylic acid, 2-((4-methylphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Hydrazide Derivatives

- 2-(2-Chlorophenyl)quinoline-4-carbohydrazide (CAS 379255-16-0): Structure: Lacks the morpholinylacetyl group and (4-methylphenyl)amino substitution. Activity: Hydrazide derivatives are associated with antimicrobial activity but may exhibit lower solubility due to simpler substituents . Key Difference: The target compound’s morpholinylacetyl group likely enhances solubility and target specificity .

Morpholine-Containing Analogues

- N-[2-(4-Morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide (CAS 117874-42-7): Structure: Features a direct amide linkage to a morpholinylethyl group instead of a hydrazide. Key Difference: The hydrazide linker in the target compound may offer improved hydrogen bonding for target binding .

Anticancer Quinolinecarboxylic Acids

- NSC 368390 (DuP-785): A sodium salt of 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid. Structure: Contains a biphenyl group and fluorine substituents but lacks hydrazide or morpholine moieties. Activity: Demonstrates potent antitumor activity against human colon carcinomas . Key Difference: The target compound’s hydrazide and morpholinyl groups may provide a different mechanism of action or reduced toxicity .

Amino-Substituted Quinolinecarboxylic Acids

- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Structure: Amino group at position 4 and aryl substitutions at positions 2 and 3. Synthesis: Prepared via Pd-catalyzed cross-coupling, highlighting the versatility of quinoline functionalization .

Structural and Functional Analysis

Physicochemical Properties

| Property | Target Compound | NSC 368390 | N-[2-(4-Morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide |

|---|---|---|---|

| Molecular Weight | ~450 g/mol (est.) | 368.3 g/mol | 375.4 g/mol |

| Solubility | Moderate (hydrazide) | High (sodium salt) | Low (amide) |

| Hydrogen Bond Donors | 4 | 1 | 1 |

| Hydrogen Bond Acceptors | 7 | 5 | 5 |

Biological Activity

4-Quinolinecarboxylic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 4-Quinolinecarboxylic acid, 2-((4-methylphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide (commonly referred to as QCA-Hydrazide) is a notable member of this class, exhibiting a range of pharmacological properties including antibacterial, antifungal, and antitubercular activities.

Chemical Structure

The chemical structure of QCA-Hydrazide can be represented as follows:

This compound features a quinoline core substituted with a hydrazide moiety and various functional groups that enhance its biological activity.

Antimicrobial Activity

QCA-Hydrazide has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that derivatives of quinoline-4-carboxylic acid display significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted the effectiveness of substituted quinoline derivatives against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of QCA-Hydrazide Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| QCA-Hydrazide | Staphylococcus aureus | 24 |

| Escherichia coli | 22 | |

| Pseudomonas aeruginosa | 20 | |

| Ampicillin | Staphylococcus aureus | 30 |

| Gentamicin | Escherichia coli | 28 |

Antitubercular Activity

Recent research has focused on the antitubercular potential of QCA-Hydrazide. A study demonstrated that certain quinoline derivatives possess the ability to inhibit Mycobacterium tuberculosis (Mtb) through mechanisms involving DNA gyrase inhibition . The compound exhibited promising results in vitro, with effective concentrations leading to significant bacterial growth inhibition.

Table 2: Inhibitory Concentrations Against Mtb

| Compound | IC50 (µM) |

|---|---|

| QCA-Hydrazide | 1.5 |

| Standard Drug (Rifampicin) | 0.5 |

Other Biological Activities

In addition to its antimicrobial properties, QCA-Hydrazide has shown potential as an anti-inflammatory and anti-diabetic agent. Research indicates that derivatives with specific substitutions can inhibit α-glucosidase activity, making them candidates for managing type 2 diabetes .

Table 3: α-Glucosidase Inhibition

| Compound | IC50 (µM) |

|---|---|

| QCA-Hydrazide | 66.5 |

| Acarbose | 50.0 |

The biological activities of QCA-Hydrazide can be attributed to its ability to interact with specific enzymes and cellular targets:

- DNA Gyrase Inhibition : Compounds like QCA-Hydrazide have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

- α-Glucosidase Inhibition : This action disrupts carbohydrate metabolism, leading to lower blood sugar levels .

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial efficacy of various quinoline derivatives against clinical isolates. The results indicated that QCA-Hydrazide significantly inhibited the growth of resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by multi-drug resistant bacteria .

- Antitubercular Screening : A recent investigation into the antitubercular properties of QCA-Hydrazide revealed that its structural modifications enhanced its activity against Mtb, demonstrating lower IC50 values compared to traditional treatments .

Q & A

Q. What are the primary synthetic routes for synthesizing 4-quinolinecarboxylic acid derivatives, such as the target compound?

The target compound can be synthesized via two classical methods:

- Doebner Reaction : A three-component reaction involving arylamines (e.g., 4-methylaniline), aldehydes, and pyruvic acid under acidic or catalytic conditions. For example, V₂O₅/Fe₃O₄-catalyzed reactions in water yield 2-arylquinoline-4-carboxylic acids, which can be further functionalized with hydrazide and morpholinyl groups .

- Pfitzinger Reaction : Condensation of isatin derivatives with ketones (e.g., morpholinylacetyl hydrazine) in alkaline media to form 4-quinolinecarboxylic acid scaffolds .

Q. How can the structural features of this compound be characterized experimentally?

Key techniques include:

- X-ray Crystallography : Resolve dihedral angles between quinoline and benzene rings (e.g., 78.3°–88.2° in similar derivatives) and π-π stacking interactions (centroid distances: 3.5–3.9 Å) .

- Spectroscopy : Use NMR to confirm hydrazide and morpholinyl group connectivity, and LC-MS for molecular weight validation (e.g., [M+H⁺] ion in metabolomics studies) .

Q. What analytical methods are used to detect and quantify this compound in biological samples?

- LC-QTOF-MS : Applied in untargeted metabolomics to identify changes in serum/urine levels (e.g., fold-change: 1.66, p = 0.02 in ACS patients) .

- HPLC-UV : Monitor purification steps using C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) .

Advanced Research Questions

Q. How does structural modification at the 2- and 4-positions influence biological activity?

- 2-Position : Substitution with (4-methylphenyl)amino enhances lipophilicity and target binding (e.g., anti-tuberculosis activity in similar derivatives) .

- 4-Position : Hydrazide groups enable conjugation with morpholinylacetyl moieties, improving solubility and pharmacokinetics. For example, brequinar (a 4-quinolinecarboxylic acid analogue) inhibits dihydroorotate dehydrogenase (DHODH) with IC₅₀ < 1 µM .

Q. What metabolic pathways are affected by this compound, and how?

- Kynurenine Pathway : The compound alters tryptophan metabolism, decreasing L-kynurenine (↓2.06-fold) and increasing xanthurenic acid (↑1.91-fold) in nitisinone-treated models .

- Indolepyruvate Pathway : Reduces indoxyl sulfate (a uremic toxin) by 40% in AKU plasma, suggesting renal protective effects .

Q. How do crystallographic data inform structure-activity relationships (SAR)?

Q. What strategies optimize yield in large-scale synthesis?

- Catalytic Systems : Fe₃O₄ nanoparticles improve Doebner reaction yields to 70–85% under aqueous conditions .

- Flow Chemistry : Continuous reactors enhance scalability for morpholinylacetyl hydrazide coupling (residence time: 30 min, T = 80°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.